

Application Note & Protocol: HPLC-Based Quantification of β -Carotene in Food Matrices

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Compound of Interest

Compound Name: *Beta-Carotene*

Cat. No.: *B1666861*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

β -carotene is a prominent member of the carotenoid family, functioning as a precursor to vitamin A and playing a crucial role in human health. Its antioxidant properties are linked to a reduced risk of chronic diseases. Accurate quantification of β -carotene in food is essential for nutritional labeling, quality control, and research into its bioavailability and health benefits. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the determination of β -carotene in various food matrices. This document provides detailed protocols and application notes for the quantification of β -carotene using Reverse-Phase HPLC (RP-HPLC).

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated HPLC methods for β -carotene analysis.

Table 1: HPLC Method Validation Parameters for β -Carotene Quantification

Parameter	Method 1 (Modified Cassava Flour)[1]	Method 2 (Milk Fat) [2]	Method 3 (Pharmaceutical Formulation)[3]
Linearity Range	0.07 - 11.52 µg/g	Not Specified	< 3 ng/mL (LLOQ)
Correlation Coefficient (r ²)	0.9997	Not Specified	> 0.99
Limit of Detection (LOD)	0.02 µg/g	Not Specified	50 ng/mL
Limit of Quantification (LOQ)	0.07 µg/g	Not Specified	100 ng/mL
Precision (RSD)	1.01% (Intermediate Precision)	< 2%	Not Specified
Recovery	>90% (in oil)	Not Specified	Not Specified

Table 2: Chromatographic Conditions for β-Carotene Analysis

Parameter	Method A (Oilseed Crops)	Method B (Modified Cassava Flour) [1]	Method C (Milk Fat)[2]	Method D (General Foodstuffs)[4]
HPLC System	Waters HPLC with PDA Detector[5]	Agilent 1260 with DAD[1]	Not Specified	Not Specified
Column	C30 YMC Carotenoid (4.6 x 250 mm, 3 µm) [5]	Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) [1]	C18 Column[2]	Zorbax ODS
Mobile Phase	Acetonitrile/Meth ylene Chloride/Methan ol (50/40/10 v/v) with 0.5% BHT	Acetonitrile:Meth anol (85:15 v/v) [1]	Methanol:Tetrahy drofuran:Water[2]	Acetonitrile:Buta nol:Dichlorometh ane (70:30:5 v/v) [6]
Elution Mode	Isocratic	Isocratic[1]	Not Specified	Isocratic
Flow Rate	Not Specified	1.2 mL/min[1]	0.8 mL/min[2]	1.0 mL/min[6]
Detection Wavelength	450 nm[5]	450 nm[1]	453 nm[2]	450 nm[4]
Retention Time	Not Specified	Not Specified	14.6 min[2]	10.1 min[6]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of β-Carotene from Solid Food Matrices

This protocol is a general guideline and may require optimization based on the specific food matrix. All procedures should be carried out under subdued or golden fluorescent light to prevent carotenoid degradation.

Materials:

- Food sample (e.g., fruits, vegetables, flour)

- Acetone[7]
- Hexane[7]
- Petroleum Ether:Diethyl Ether (2:1 v/v) with 0.5% Butylated Hydroxytoluene (BHT)
- Potassium Hydroxide (KOH) solution (10M) (for saponification)[2]
- Methanol
- Sodium Chloride solution (10%)[4]
- Anhydrous Sodium Sulfate
- Homogenizer or blender
- Centrifuge
- Rotary evaporator or nitrogen evaporator
- 0.45 μm PTFE syringe filters

Procedure:

- Homogenization: Weigh a representative portion of the food sample (e.g., 1-10 g) and homogenize it with acetone until a uniform consistency is achieved.[8] For dry samples like flour, sonication for 15 minutes can be employed.[1]
- Extraction:
 - Add a mixture of acetone and hexane (e.g., 3:7 v/v) to the homogenized sample.[1]
 - Vortex or shake vigorously for 20-30 minutes.
 - Centrifuge the mixture to separate the solid and liquid phases.
 - Carefully collect the supernatant (the hexane layer containing the carotenoids).
 - Repeat the extraction process with fresh solvent until the residue becomes colorless.[7]

- Pool all the extracts.
- Saponification (for samples with high chlorophyll or oil content):[\[2\]](#)
 - Add an equal volume of 10% methanolic KOH to the pooled extract.[\[4\]](#)
 - Incubate in a water bath at 45°C for 30 minutes with stirring in the dark.[\[2\]](#)
 - After saponification, transfer the mixture to a separatory funnel.
 - Add petroleum ether (containing 0.1% BHT) and a 10% sodium chloride solution to facilitate phase separation.[\[4\]](#)
 - Collect the upper organic phase. Repeat the extraction of the aqueous phase twice more with petroleum ether.
 - Pool the organic phases and wash with distilled water until the washings are neutral.
- Drying and Reconstitution:
 - Dry the final extract by passing it through a column of anhydrous sodium sulfate.
 - Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen at a temperature not exceeding 40°C.
 - Reconstitute the dried residue in a known volume of the HPLC mobile phase or a suitable solvent like hexane.[\[2\]](#)
- Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an amber HPLC vial before injection.

Protocol 2: HPLC Analysis of β -Carotene

Instrumentation:

- HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

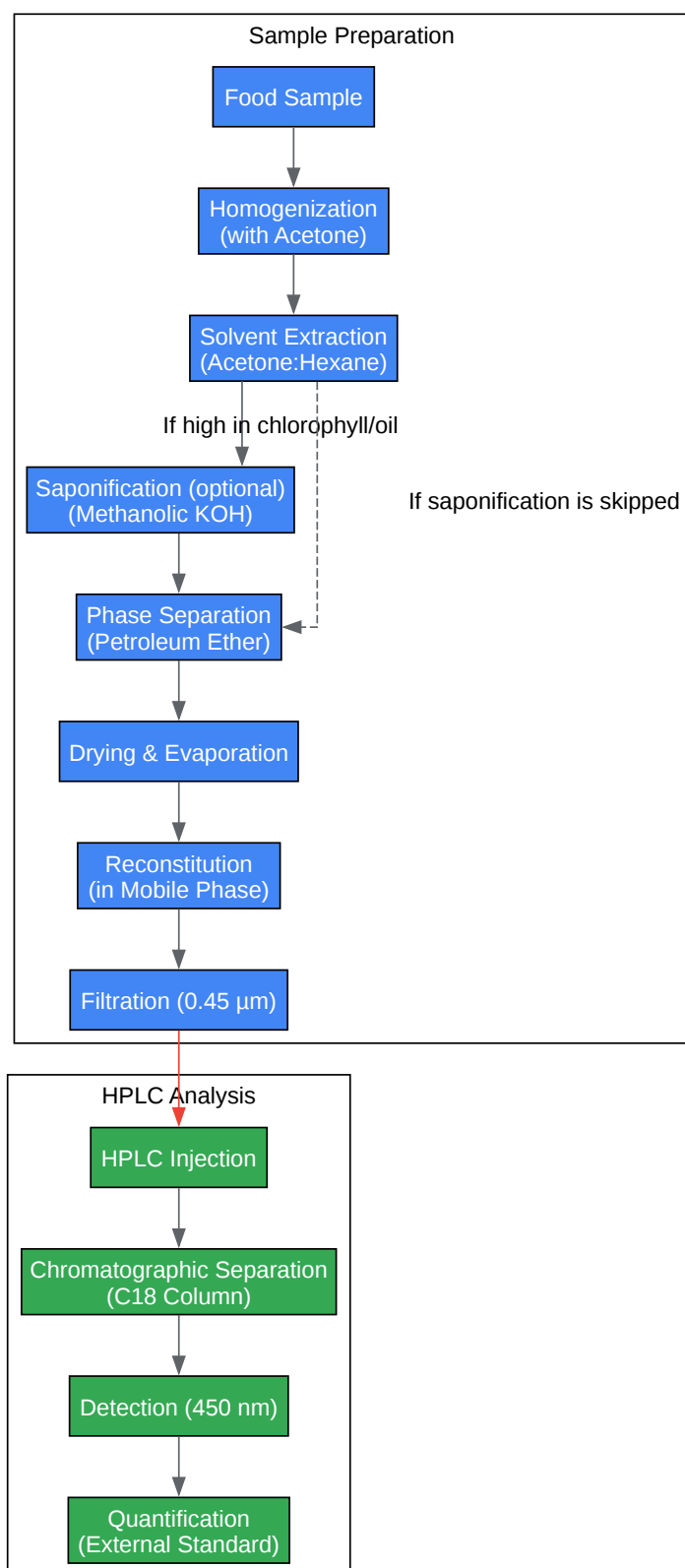
Chromatographic Conditions (Example based on Method B):[\[1\]](#)

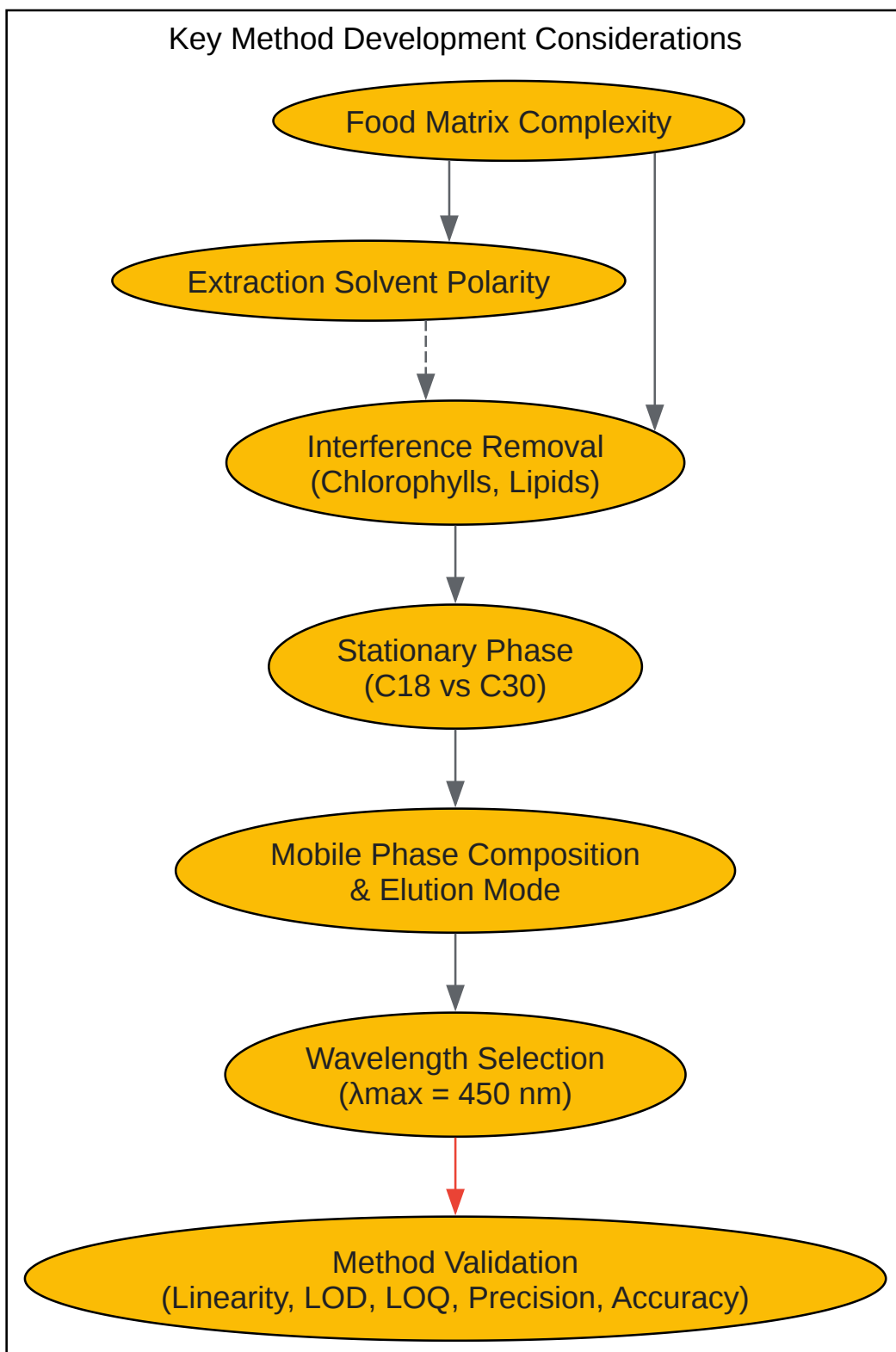
- Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 μ m)[1]
- Mobile Phase: Acetonitrile:Methanol (85:15 v/v)[1]
- Flow Rate: 1.2 mL/min[1]
- Column Temperature: Ambient
- Injection Volume: 20 μ L
- Detection Wavelength: 450 nm[1]

Procedure:

- Standard Preparation: Prepare a stock solution of β -carotene standard in a suitable solvent (e.g., hexane) and store it in an amber-colored volumetric flask. From the stock solution, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 0.1 to 10 μ g/mL).
- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Calibration Curve: Inject the prepared standards in triplicate and record the peak areas. Plot a calibration curve of peak area versus concentration.
- Sample Analysis: Inject the prepared sample extracts.
- Quantification: Identify the β -carotene peak in the sample chromatogram by comparing its retention time with that of the standard.[2] Quantify the amount of β -carotene in the sample using the calibration curve. The external standard method is commonly used for quantification.[4]

Visualizations





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